4-Bromophenyl diphenylacetate

Description

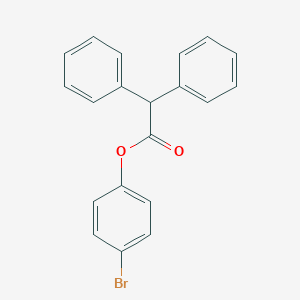

4-Bromophenyl diphenylacetate (CAS 58241-11-5) is an aromatic ester with the molecular formula C₂₀H₁₅BrO₂ and a molecular weight of 367.24 g/mol . Structurally, it consists of a diphenylacetic acid backbone esterified with a 4-bromophenyl group.

Properties

Molecular Formula |

C20H15BrO2 |

|---|---|

Molecular Weight |

367.2g/mol |

IUPAC Name |

(4-bromophenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C20H15BrO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |

InChI Key |

YNUXSORJFQQWMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 4-bromophenyl diphenylacetate with structurally related brominated phenyl esters and acids:

Key Observations:

- Molecular Weight and Complexity : this compound is significantly larger than simpler esters like 4-bromophenyl acetate or methyl/ethyl derivatives, which impacts its solubility and reactivity.

- Thermal Stability : Ethyl 4-bromophenylacetate has a low melting point (29–31°C), making it a liquid at room temperature, whereas 4-bromophenylacetic acid is solid (mp 114–117°C) . Data for the target compound’s thermal properties are lacking.

Reactivity and Functionalization

- Bromine Reactivity : The para-bromine substituent in all these compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For example, methyl 2-(4-bromophenyl)acetate is used as a reference standard in drug manufacturing due to its well-defined reactivity .

Q & A

Basic: What are the recommended synthetic routes for 4-bromophenyl diphenylacetate, and how can reaction efficiency be validated?

Answer:

The synthesis typically involves esterification of diphenylacetic acid with 4-bromophenol under acid catalysis (e.g., sulfuric acid) or coupling via activated intermediates like acyl chlorides. For validation:

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to track ester formation.

- Confirm purity via melting point analysis (expected range: 114–119°C based on analogous bromophenylacetic acid derivatives) .

- Quantify yield gravimetrically after recrystallization in ethanol or hexane .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm in C NMR) and bromophenyl substituents (aromatic protons at 7.2–7.6 ppm in H NMR) .

- FTIR : Identify ester C=O stretching (~1740 cm) and C-Br vibrations (~600 cm) .

- Mass Spectrometry : Validate molecular weight (expected: ~381.2 g/mol) via ESI-MS or GC-MS .

Advanced: How can orthogonal experimental design optimize esterification conditions for this compound?

Answer:

- Variables : Catalyst concentration (e.g., HSO), temperature (80–120°C), and molar ratio of reactants (1:1 to 1:1.5).

- Design : Use a 3-factor, 3-level orthogonal array (L9 Taguchi) to minimize experimental runs while maximizing data robustness .

- Analysis : Apply ANOVA to identify significant factors affecting yield. For example, temperature and catalyst loading often dominate esterification efficiency .

Advanced: How can computational modeling elucidate the reaction mechanism of this compound formation?

Answer:

- DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic acyl substitution).

- Solvent Effects : Simulate polarity and dielectric constants (e.g., toluene vs. DMF) to predict reaction kinetics .

- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Advanced: How should researchers address discrepancies in reported melting points for bromophenyl derivatives?

Answer:

- Source Analysis : Cross-reference purity data (e.g., >95% vs. 98% purity) from suppliers, as impurities depress melting points .

- Recrystallization : Repeat purification using solvents like ethanol/water mixtures to ensure consistent crystallinity.

- DSC Analysis : Use differential scanning calorimetry to resolve ambiguities in phase transitions .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free diphenylacetic acid or 4-bromophenol) .

Advanced: How can this compound be utilized in chiral intermediate synthesis for pharmaceuticals?

Answer:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure esters for β-lactam antibiotics .

- Derivatization : React with amines or alcohols to generate prodrug candidates, validated via H NMR coupling constants or chiral HPLC .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.